3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular structure of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . The presence of bromine atoms at the 3rd and 4th positions of the pyrrolopyridine core is a distinguishing feature of this compound .
Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit potent activities against various targets. For example, they have been reported to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” are characterized by its molecular weight, which is 275.93 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Regioselective Reactions and Synthesis
- Regioselective Reactions of Pyridynes: An efficient method to access di- and tri-substituted pyridines using 3,4-pyridynes has been developed. This method addresses the lack of regiocontrol in previous efforts and utilizes proximal halide or sulfamate substituents to influence pyridyne distortion, which in turn governs regioselectivities in nucleophilic addition and cycloaddition reactions (Goetz & Garg, 2012).
Coordination Chemistry and Ligand Applications
- Coordination Chemistry of Pyridines: Pyridine derivatives have been used as ligands for over 15 years, with applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Safety And Hazards
properties
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGADLNTUOUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646879 | |
Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-33-9 | |
Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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